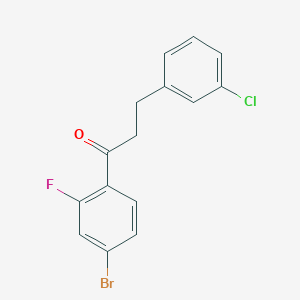

4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone

CAS No.: 898787-31-0

Cat. No.: VC2301704

Molecular Formula: C15H11BrClFO

Molecular Weight: 341.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898787-31-0 |

|---|---|

| Molecular Formula | C15H11BrClFO |

| Molecular Weight | 341.6 g/mol |

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H11BrClFO/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |

| Standard InChI Key | RBQRRYMRGPJKFY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Br)F |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Nomenclature

4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone, with CAS Registry Number 898787-31-0, belongs to the propiophenone class of compounds. It has several synonyms and alternative chemical names in scientific literature:

Table 1: Alternative Names and Identifiers

| Name/Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-bromo-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |

| Other Names | - 4'-BROMO-3-(3-CHLOROPHENYL)-2'-FLUOROPROPIOPHENONE - 1-(4-bromo-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one - MFCD03843435 |

| CAS Number | 898787-31-0 |

| PubChem CID | 24726051 |

| DSSTox Substance ID | DTXSID60644444 |

The compound has been indexed in major chemical databases including PubChem, where its record was created on February 29, 2008, with the most recent modification made on April 5, 2025 .

Molecular Structure and Properties

Structural Features

The compound features a complex molecular structure with multiple halogenated aromatic rings:

-

A propiophenone backbone with a ketone functional group

-

A 4-bromo-2-fluorophenyl moiety

-

A 3-chlorophenyl group attached via a propyl chain

The structural arrangement provides the molecule with specific chemical reactivity patterns and physical properties that distinguish it from other propiophenone derivatives .

Physical and Chemical Properties

Table 2: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁BrClFO |

| Molecular Weight | 341.60 g/mol |

| Physical Appearance | Solid |

| Computed by | PubChem 2.1 (PubChem release 2021.05.07) |

The presence of three different halogen atoms (bromine, chlorine, and fluorine) contributes to the compound's distinctive chemical behavior and reactivity profile .

Chemical Identifiers and Structural Representation

Chemical Identifiers

Precise identification of this compound is facilitated through various standardized chemical notation systems:

Table 3: Chemical Identifiers

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C15H11BrClFO/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |

| InChIKey | RBQRRYMRGPJKFY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Br)F |

These standardized identifiers enable precise database searching and unambiguous identification of the compound in scientific literature .

Structural Representation

The molecular structure of 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone can be visualized in both 2D and 3D formats. The 2D structure clearly shows the spatial arrangement of atoms and bonds, while 3D conformer models provide insight into the three-dimensional geometry of the molecule .

Chemical Reactivity and Functional Groups

The chemical reactivity of 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone is influenced by several functional groups:

-

Ketone group: Susceptible to nucleophilic addition reactions

-

Halogen substituents:

-

Bromine at the 4' position

-

Fluorine at the 2' position

-

Chlorine at the meta position of the phenyl ring

-

-

Aromatic rings: Can undergo electrophilic aromatic substitution reactions, although the halogen substituents will influence the reactivity and regioselectivity

These functional groups provide multiple sites for potential chemical transformations, making the compound valuable in organic synthesis applications.

Structural Comparison with Related Compounds

Table 4: Comparison with Structurally Related Compounds

| Compound | Molecular Formula | Structural Relationship |

|---|---|---|

| 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone | C₁₅H₁₁BrClFO | Target compound |

| (E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | C₁₅H₁₀BrClO | Related chalcone with double bond instead of single bond; lacks fluorine |

| (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₅H₁₀ClFO | Chalcone with different halogen positioning; lacks bromine |

The structural differences between these related compounds affect their physical properties, crystalline structure, and potential biological activities .

Research Context and Applications

Based on the structure of 4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone and the properties of related halogenated compounds, several research applications can be inferred:

-

Synthetic Intermediates: Halogenated propiophenones serve as valuable building blocks in organic synthesis, particularly for pharmaceutically relevant compounds

-

Structure-Activity Relationship Studies: The unique pattern of halogen substitution provides opportunities for investigating how halogen position and type affect biological activity

-

Material Science Applications: Halogenated aromatic compounds have applications in specialty materials, including liquid crystals and electronic materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume